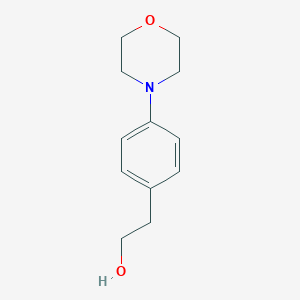

2-(4-Morpholinophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-8-5-11-1-3-12(4-2-11)13-6-9-15-10-7-13/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPKNDWCRKFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Core Chemical Significance

The significance of 2-(4-Morpholinophenyl)ethanol in research is intrinsically linked to its distinct molecular architecture. The compound is characterized by a central benzene (B151609) ring substituted at the para position with a morpholine (B109124) and an ethanol (B145695) group.

The morpholine moiety is a six-membered heterocyclic ring containing both an amine and an ether functional group. This feature imparts a degree of polarity and potential for hydrogen bonding, which can influence the molecule's solubility and interaction with other chemical species. The tertiary amine within the morpholine ring also provides a site for further chemical modification.

The phenylethanol portion of the structure consists of a phenyl group attached to a two-carbon ethanol chain. The hydroxyl group of the ethanol chain is a primary alcohol, making it amenable to a wide range of chemical transformations such as oxidation, esterification, and etherification. The aromatic phenyl ring itself can undergo various electrophilic substitution reactions, further adding to the compound's synthetic versatility.

The interplay between the electron-donating morpholine group and the phenyl ring influences the electronic properties of the aromatic system, which in turn affects its reactivity in chemical reactions.

Contextualization Within Aromatic and Heterocyclic Chemistry Research

In the broader fields of aromatic and heterocyclic chemistry, 2-(4-Morpholinophenyl)ethanol is primarily utilized as a synthetic intermediate. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable aromatic ring system, allows for its incorporation into more complex molecular frameworks.

Research has shown that the 4-morpholinophenyl scaffold is a key component in the synthesis of various biologically active compounds. For instance, derivatives of this structure have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). The morpholine (B109124) ring, in particular, is a common feature in many pharmaceuticals due to its favorable physicochemical properties.

Furthermore, the 2-(4-Morpholinophenyl)ethanol structure serves as a precursor in the synthesis of more elaborate heterocyclic systems. For example, it can be a starting material for creating pyrimidine (B1678525) derivatives, which are known to exhibit a wide range of biological activities. tandfonline.comtandfonline.com The synthesis of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines often starts from a related ketone, 1-(4-morpholinophenyl)ethanone, highlighting the importance of the core morpholinophenyl structure in building complex heterocyclic libraries. tandfonline.comtandfonline.comtandfonline.com

Research Perspectives and Methodological Approaches in Organic Synthesis

Direct Synthetic Pathways to 2-(4-Morpholinophenyl)ethanol

Direct synthesis of 2-(4-morpholinophenyl)ethanol primarily involves the reduction of a carbonyl group in a precursor molecule already containing the 4-morpholinophenyl scaffold. A common and straightforward approach is the reduction of 1-(4-morpholinophenyl)ethanone. This transformation can be achieved using various reducing agents.

Another direct route involves the reaction of 4-morpholinostyrene oxide with a suitable reducing agent. This method introduces the hydroxyl group via the opening of an epoxide ring, providing an alternative pathway to the target molecule.

The choice of reducing agent and reaction conditions is critical to ensure high yield and purity of the final product. Milder reducing agents are often preferred to avoid side reactions, particularly when other functional groups are present in the molecule.

Preparation of Intermediates Bearing the 4-Morpholinophenyl Moiety

The synthesis of 2-(4-morpholinophenyl)ethanol and its derivatives often proceeds through the preparation of key intermediates that already contain the 4-morpholinophenyl group. These intermediates can then be further modified to introduce the desired ethanol side chain or other functionalities.

1-(4-Morpholinophenyl)ethanone is a crucial intermediate for the synthesis of 2-(4-morpholinophenyl)ethanol. It is typically prepared through the nucleophilic aromatic substitution of a para-substituted acetophenone (B1666503) with morpholine (B109124). For instance, the reaction of 4-fluoroacetophenone with morpholine in the presence of a base like potassium carbonate provides 1-(4-morpholinophenyl)ethanone.

This intermediate serves as a versatile platform for various synthetic transformations. For example, it can undergo Claisen-Schmidt condensation with substituted benzaldehydes to form chalcones, which are precursors to a wide range of heterocyclic compounds. nih.govtandfonline.comtandfonline.com Microwave-assisted synthesis has been shown to be an efficient method for this condensation, offering shorter reaction times and high yields. nih.gov

Furthermore, 1-(4-morpholinophenyl)ethanone can be functionalized at the alpha-position. For instance, bromination of 4-morpholinoacetophenone with N-bromosuccinimide (NBS) in the presence of an acid catalyst yields 1-(3-bromo-4-morpholinophenyl)ethan-1-one. nih.gov This brominated derivative can then be used in subsequent cross-coupling reactions to introduce further diversity.

The reaction of 1-(4-morpholinophenyl)ethanone with cyanoacetic acid hydrazide leads to the formation of 2-cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide, a key intermediate for the synthesis of various nitrogen-containing heterocycles. derpharmachemica.com

| Starting Material | Reagent(s) | Product | Reference |

| 4-Fluoroacetophenone | Morpholine, K2CO3, DMSO | 1-(4-Morpholinophenyl)ethanone | prepchem.com |

| 1-(4-Morpholinophenyl)ethanone | Substituted benzaldehydes, NaOH (aq) | (E)-1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-ones | tandfonline.comtandfonline.com |

| 4-Morpholinoacetophenone | p-TsOH·H2O, NBS, Chloroform | 1-(3-Bromo-4-morpholinophenyl)ethan-1-one | nih.gov |

| 1-(4-Morpholinophenyl)ethanone | Cyanoacetic acid hydrazide, Ethanol | 2-Cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide | derpharmachemica.com |

An alternative strategy involves introducing the morpholine ring onto a pre-existing phenyl-ethanol scaffold. This approach is particularly useful when the starting phenyl-ethanol derivative is readily available. The most common method is the nucleophilic substitution of a leaving group on the phenyl ring with morpholine.

For example, 4-nitrophenylethanol can be reacted with morpholine under suitable conditions, typically involving a base and a polar aprotic solvent, to yield 2-(4-morpholinophenyl)ethanol. This reaction proceeds through a nucleophilic aromatic substitution mechanism where the morpholine nitrogen displaces the nitro group.

Another approach involves the reaction of a halo-substituted phenylethanol, such as 4-fluorophenylethanol, with morpholine. The choice of halogen and reaction conditions is crucial for the success of this transformation.

| Starting Material | Reagent(s) | Product |

| 4-Nitrophenylethanol | Morpholine, Base | 2-(4-Morpholinophenyl)ethanol |

| 4-Fluorophenylethanol | Morpholine, Base | 2-(4-Morpholinophenyl)ethanol |

Synthesis of 1-(4-Morpholinophenyl)ethanone Derivatives

Catalytic and Stereoselective Synthetic Methodologies

Catalytic methods, particularly those that are stereoselective, are highly valuable for the synthesis of chiral 2-(4-morpholinophenyl)ethanol derivatives. These enantiomerically enriched compounds are often of interest in medicinal chemistry due to their specific interactions with biological targets.

One approach to stereoselective synthesis is the asymmetric reduction of 1-(4-morpholinophenyl)ethanone. This can be achieved using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. For example, the use of a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can provide enantiomerically enriched (R)- or (S)-2-(4-morpholinophenyl)ethanol.

Transition metal-catalyzed asymmetric hydrogenation of 1-(4-morpholinophenyl)ethanone is another powerful method. Catalysts based on ruthenium or rhodium, complexed with chiral phosphine (B1218219) ligands, can effectively reduce the ketone to the corresponding alcohol with high enantioselectivity.

Furthermore, kinetic resolution of racemic 2-(4-morpholinophenyl)ethanol can also be employed to obtain the desired enantiomer. This involves the use of a chiral acylating agent or an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

| Precursor | Catalyst/Reagent | Product |

| 1-(4-Morpholinophenyl)ethanone | Chiral Borane Reagent (e.g., CBS catalyst) | (R)- or (S)-2-(4-Morpholinophenyl)ethanol |

| 1-(4-Morpholinophenyl)ethanone | H2, Chiral Ru or Rh catalyst | (R)- or (S)-2-(4-Morpholinophenyl)ethanol |

| Racemic 2-(4-Morpholinophenyl)ethanol | Chiral Acylating Agent or Enzyme | Enantiomerically enriched 2-(4-Morpholinophenyl)ethanol |

Multi-component Reactions Incorporating 4-Morpholinophenyl Fragments

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. The incorporation of 4-morpholinophenyl fragments into MCRs allows for the rapid generation of libraries of diverse compounds.

A notable example is the Mannich reaction, where a primary or secondary amine, a non-enolizable aldehyde, and a compound containing an active hydrogen are condensed together. For instance, the reaction of morpholine, a substituted benzaldehyde, and thiazolidine-2,4-dione in the presence of an acid catalyst can yield 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones. turkjps.org Both conventional and microwave-assisted methods have been successfully employed for this transformation. turkjps.org

The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another powerful tool. By using 4-morpholinoaniline as the amine component, a wide range of α-acylamino carboxamides bearing the 4-morpholinophenyl moiety can be synthesized.

These MCR strategies provide a convergent and efficient means to access a broad chemical space around the 4-morpholinophenyl scaffold, facilitating the discovery of new compounds with interesting properties.

| Reaction Type | Components | Product Type | Reference |

| Mannich Reaction | Morpholine, Substituted Benzaldehyde, Thiazolidine-2,4-dione | 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | turkjps.org |

| Ugi Reaction | 4-Morpholinoaniline, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

Chemical Reactivity and Derivatization of 2-(4-Morpholinophenyl)ethanol Scaffolds

The chemical scaffold 2-(4-morpholinophenyl)ethanol is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations. These modifications can be strategically applied to its three main components: the ethanol functional group, the phenyl ring, and the morpholine heterocycle. Such derivatizations are crucial for developing new compounds with tailored properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Morpholinophenyl Ethanol and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 2-(4-Morpholinophenyl)ethanol. By analyzing the magnetic environments of ¹H and ¹³C nuclei, it is possible to map the complete chemical structure of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(4-Morpholinophenyl)ethanol provides specific information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The aromatic protons on the p-disubstituted benzene (B151609) ring typically appear as two distinct doublets, a characteristic AA'BB' system, due to the symmetry of the molecule. The protons on the carbon adjacent to the oxygen of the morpholine (B109124) ring are deshielded and appear at a lower field compared to the protons adjacent to the nitrogen. The ethyl group protons (-CH₂-CH₂-OH) also show distinct signals. The methylene (B1212753) group attached to the phenyl ring is expected to appear as a triplet, coupled to the adjacent methylene group of the alcohol. The terminal methylene group bearing the hydroxyl function will also be a triplet, coupled to the benzylic methylene group. The hydroxyl proton signal can be broad and its position is often variable, but can be confirmed by D₂O exchange.

In the ¹H NMR spectra of related compounds, such as (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones, the morpholine protons typically show two triplets: one around 3.3 ppm for the N-CH₂ protons and another around 3.8 ppm for the O-CH₂ protons. tandfonline.comtandfonline.com The aromatic protons on the morpholinophenyl group appear as doublets in the range of 6.9-8.1 ppm. tandfonline.comtandfonline.com

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Morpholinophenyl)ethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to ethanol) | ~ 7.2 | Doublet (d) |

| Ar-H (ortho to morpholine) | ~ 6.9 | Doublet (d) |

| -CH₂-OH | ~ 3.7 | Triplet (t) |

| Ar-CH₂- | ~ 2.7 | Triplet (t) |

| Morpholine O(CH ₂)₂ | ~ 3.8 | Triplet (t) |

| Morpholine N(CH ₂)₂ | ~ 3.2 | Triplet (t) |

| -OH | Variable (e.g., 1.5-4.5) | Singlet (s), broad |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of 2-(4-Morpholinophenyl)ethanol, distinct signals are expected for the aromatic carbons, the ethanol (B145695) side-chain carbons, and the morpholine ring carbons.

Based on data from similar structures like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, the carbon atoms of the morpholine ring typically resonate with the O-CH₂ carbons appearing around 66-67 ppm and the N-CH₂ carbons around 47-48 ppm. tandfonline.comtandfonline.com The aromatic carbons show signals in the range of 113-155 ppm, with the carbon attached to the nitrogen (ipso-carbon) being significantly deshielded. tandfonline.comtandfonline.com The carbons of the ethanol side chain are expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Morpholinophenyl)ethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -OH | ~ 63 |

| Ar-C H₂- | ~ 38 |

| Morpholine O(C H₂)₂ | ~ 66.5 |

| Morpholine N(C H₂)₂ | ~ 49.0 |

| Ar-C (ipso, attached to C₂H₄OH) | ~ 130 |

| Ar-C (ipso, attached to morpholine) | ~ 151 |

| Ar-C H (ortho to ethanol) | ~ 129 |

| Ar-C H (ortho to morpholine) | ~ 115 |

Mass Spectrometry in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like 2-(4-Morpholinophenyl)ethanol. In positive ion mode, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the molecular formula C₁₂H₁₇NO₂, the monoisotopic mass of 2-(4-Morpholinophenyl)ethanol is 207.1259 g/mol . Therefore, the ESI-MS spectrum should display a strong signal at m/z 208.1337. This technique is frequently used to confirm the molecular weight of synthesized morpholine derivatives, often showing the (M+1)⁺ peak as the base peak or a dominant signal. tandfonline.comtandfonline.com

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), utilizing collision-induced dissociation (CID), provides detailed structural information by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation of the protonated 2-(4-Morpholinophenyl)ethanol is likely to proceed through several characteristic pathways.

Common fragmentation pathways for such molecules include:

Neutral loss of water (H₂O): The ethanol moiety can easily lose a molecule of water, resulting in a fragment ion at m/z 189.1231 ([M+H-H₂O]⁺).

Cleavage of the ethanol side chain: Benzylic cleavage between the two CH₂ groups of the ethanol side chain can occur. This would lead to the formation of a stable morpholinobenzyl cation at m/z 176.0919.

Fragmentation of the morpholine ring: The morpholine ring itself can undergo cleavage. A characteristic fragment for N-aryl morpholines is the ion resulting from the loss of the entire morpholine moiety or parts of it. For instance, cleavage of the C-N bond of the morpholine ring can lead to specific fragment ions. researchgate.netpreprints.org Studies on related compounds show that the loss of the morpholine core can be a significant fragmentation pathway. preprints.org

Smiles Rearrangement: In some cases, complex rearrangements like the gas-phase nitrogen-oxygen Smiles rearrangement can occur in related structures under CID conditions, although this is more common in the negative ion mode. acs.org

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule, such as the morpholine ring, the phenyl group, and the ethanol side chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of 2-(4-Morpholinophenyl)ethanol would exhibit several characteristic absorption bands.

O-H Stretch: A strong and broad absorption band is expected in the region of 3500–3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the ethanol chain and the morpholine ring are expected as stronger bands in the 2960–2850 cm⁻¹ region. rsc.org

Aromatic C=C Stretches: Medium to weak absorptions from the C=C stretching vibrations of the aromatic ring are expected in the 1600–1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the primary alcohol group should appear as a strong band between 1050-1260 cm⁻¹. orgchemboulder.com The C-O-C stretch of the ether linkage within the morpholine ring will also produce a strong band in a similar region, typically around 1115 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the tertiary amine in the morpholine ring is expected to show an absorption in the 1250-1020 cm⁻¹ range.

Data from related compounds like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones show characteristic peaks for the morpholine C-H stretches (2969–2841 cm⁻¹) and aromatic ring vibrations. tandfonline.comtandfonline.com

Table 3: Characteristic IR Absorption Bands for 2-(4-Morpholinophenyl)ethanol

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic (CH₂) | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol (C-OH) | C-O Stretch | 1260 - 1050 | Strong |

| Ether (C-O-C) | C-O Stretch | ~1115 | Strong |

| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition and Chromophore Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. In the context of 2-(4-Morpholinophenyl)ethanol and its analogues, UV-Vis spectroscopy provides valuable insights into their chromophoric systems and the electronic transitions they undergo upon absorption of ultraviolet or visible light. The primary chromophore in 2-(4-Morpholinophenyl)ethanol is the substituted benzene ring, where the morpholine and ethanol substituents influence its electronic properties.

The electronic spectrum of a molecule is primarily dictated by transitions of electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2-(4-Morpholinophenyl)ethanol, the most significant transitions are the π→π* and n→π* transitions. The benzene ring possesses π electrons that can be excited to higher energy antibonding π* orbitals. Additionally, the nitrogen and oxygen atoms of the morpholine moiety have non-bonding electrons (n electrons) that can also be excited, typically to a π* orbital of the aromatic ring.

Detailed experimental UV-Vis spectral data for 2-(4-Morpholinophenyl)ethanol is not extensively documented in publicly available literature. However, computational studies on closely related analogues provide a strong basis for understanding its spectroscopic properties. For instance, a Density Functional Theory (DFT) study on 3-methyl-2-phenylmorpholine, a structural isomer, predicted a UV-Vis absorption maximum (λmax) at 270 nm in ethanol, attributed to π→π* transitions. vulcanchem.com This provides a reasonable estimate for the absorption of 2-(4-Morpholinophenyl)ethanol, given the similarity in the core chromophore.

The electronic transitions in aromatic amines are well-characterized. The lone pair of electrons on the nitrogen atom can interact with the π-system of the aromatic ring, leading to charge transfer transitions. researchgate.net This interaction typically results in a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

The UV-Vis spectra of more complex analogues of 2-(4-Morpholinophenyl)ethanol, where the chromophoric system is extended, have been reported. These studies illustrate the effect of increased conjugation on the absorption maxima. For example, chalcone (B49325) derivatives incorporating a 4-morpholinophenyl group exhibit multiple absorption bands, with some extending into the visible region due to the elongated π-conjugated system. tandfonline.comtandfonline.com Similarly, pyrimidine (B1678525) derivatives with a 4-morpholinophenyl substituent also show complex absorption spectra with multiple bands. tandfonline.com

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. uomustansiriyah.edu.iq For π→π* transitions, polar solvents often cause a small red shift, while for n→π* transitions, a blue shift is typically observed. uomustansiriyah.edu.iq

A summary of representative UV-Vis absorption data for analogues of 2-(4-Morpholinophenyl)ethanol is presented in the interactive table below.

| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |

| 3-Methyl-2-phenylmorpholine (computational) | Ethanol | 270 | π→π* | vulcanchem.com |

| (E)-1-(4-Morpholinophenyl)-3-phenyl-prop-2-en-1-one | Not Specified | Not Specified | Not Specified | tandfonline.comtandfonline.com |

| 4-(4-Morpholinophenyl)-6-p-tolylpyrimidin-2-amine | Not Specified | Not Specified | Not Specified | tandfonline.com |

| Schiff bases of 4-(2-aminophenyl)morpholine | Not Specified | Not Specified | Not Specified | nih.gov |

Crystallographic Analysis and Solid State Structural Determination of 2 4 Morpholinophenyl Ethanol Systems

Single-Crystal X-ray Diffraction for Absolute Structure Determination

While a dedicated crystallographic study for the parent compound 2-(4-morpholinophenyl)ethanol is not extensively documented in the reviewed literature, analysis of its derivatives provides significant insight. For instance, the crystal structures of various benzimidazole (B57391) derivatives of 2-(4-morpholinophenyl)ethanol have been successfully elucidated using SC-XRD. nih.govnih.gov These studies confirm the molecular connectivity and provide the basis for detailed conformational and packing analysis.

The typical output of an SC-XRD experiment includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. This foundational data is essential for all further solid-state characterization.

Table 1: Representative Crystallographic Data for 2-(4-Morpholinophenyl)ethanol Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 1-{2-Benzyloxy-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole | C₂₆H₂₇N₃O₂ | Triclinic | P-1 | 9.4719 | 10.5057 | 11.8110 | 96.824 | 108.953 | 98.312 | 2 | nih.gov |

Z = number of molecules per unit cell.

Crystalline Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. beilstein-journals.orgbeilstein-journals.org These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.

Hydrogen bonding is a critical directional interaction that significantly influences the architecture of molecular crystals. ck12.orgrsc.org In systems containing the 2-(4-morpholinophenyl)ethanol moiety, the hydroxyl (-OH) group and the nitrogen and oxygen atoms of the morpholine (B109124) ring are potential hydrogen bond donors and acceptors. libretexts.org

In the crystal structure of a propan-2-ol solvate of a 2-(4-morpholinophenyl)ethanol derivative, intermolecular O-H···N hydrogen bonds link the solvent molecules to the benzimidazole ring of the primary molecule. nih.gov Additionally, weak C-H···O hydrogen bonds connect molecules into centrosymmetric dimers, forming R₂²(28) graph-set motifs. nih.gov These networks are crucial for stabilizing the crystal lattice. The presence of a hydroxyl group in the parent 2-(4-morpholinophenyl)ethanol suggests that strong O-H···O or O-H···N hydrogen bonds would be primary motifs in its crystal structure, likely leading to the formation of chains or dimeric assemblies.

In the crystal structure of 1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole, a π-π contact is observed between the benzene (B151609) rings of neighboring molecules, with a centroid-centroid distance of 3.792 Å. nih.gov This type of interaction, along with weak C-H···π interactions, contributes to the stabilization of the crystal structure. nih.govrsc.org These stacking arrangements help to maximize packing efficiency and cohesive energy within the crystal.

Hydrogen Bonding Networks in the Solid State

Conformational Analysis within the Crystalline Lattice

SC-XRD analysis reveals the preferred conformation of a molecule in the solid state. For derivatives of 2-(4-morpholinophenyl)ethanol, the morpholine ring consistently adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for a six-membered saturated heterocycle.

The orientation of the various parts of the molecule relative to each other is described by torsion or dihedral angles. In one derivative, the benzimidazole ring system is nearly planar, and it is oriented at significant dihedral angles with respect to the benzene and phenyl rings (4.51° and 56.16°, respectively). nih.goviucr.org The conformation adopted by a molecule in a crystal is a balance between the lowest energy intramolecular conformation and the arrangement that allows for the most favorable intermolecular interactions. mdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. evitachem.com Different polymorphs of a substance can exhibit distinct physical properties. Compounds containing the morpholinophenyl moiety, such as Linezolid, are known to exhibit polymorphism. who.int While specific studies on the polymorphism of 2-(4-morpholinophenyl)ethanol itself were not identified, the structural complexity and potential for varied hydrogen bonding patterns suggest that it could exist in multiple crystalline forms.

Co-crystallization is a technique used to modify the physicochemical properties of a solid without altering the molecule covalently. nih.govuobasrah.edu.iq It involves crystallizing a target molecule with a second, different molecule (a coformer) to form a new crystalline solid with a unique structure held together by non-covalent interactions. nih.gov Studies on related structures demonstrate that co-crystals can be formed from solutions containing the active molecule and a selected coformer, often in specific molar ratios. mdpi.com This approach could be applied to 2-(4-morpholinophenyl)ethanol to create novel solid forms with tailored properties.

Computational Chemistry and Molecular Modeling of 2 4 Morpholinophenyl Ethanol and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysisresearchgate.netnih.gov

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Ground State Propertiesnih.gov

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground state properties of molecules. aps.org For a molecule like 2-(4-Morpholinophenyl)ethanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations reveal a non-planar structure, with the morpholine (B109124) ring typically adopting a chair conformation and the ethanol (B145695) side chain exhibiting conformational flexibility.

The morpholine group, with its nitrogen and oxygen atoms, and the hydroxyl group of the ethanol moiety are key sites for intermolecular interactions. DFT calculations can quantify the partial atomic charges on each atom, showing the electron-donating nature of the morpholine nitrogen and the electronegative character of the oxygen atoms. This charge distribution is crucial for understanding the molecule's behavior in different chemical environments. dergipark.org.tr

Table 1: Calculated Ground State Properties for 2-(4-Morpholinophenyl)ethanol (Illustrative) (Note: These are representative values based on typical DFT calculations for similar organic molecules. Actual values would be obtained from specific computational studies.)

| Property | Calculated Value | Method/Basis Set |

| Total Energy | (Value in Hartrees) | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | (Value in Debye) | DFT/B3LYP/6-311G(d,p) |

| C-O (ethanol) bond length | ~1.43 Å | DFT/B3LYP/6-311G(d,p) |

| C-N (morpholine) bond length | ~1.46 Å | DFT/B3LYP/6-311G(d,p) |

| O-H (ethanol) bond length | ~0.96 Å | DFT/B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictionnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. numberanalytics.comslideshare.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. ajchem-a.com

For 2-(4-Morpholinophenyl)ethanol, the HOMO is typically localized on the electron-rich morpholinophenyl moiety, specifically involving the nitrogen lone pair and the phenyl ring's π-system. The LUMO, conversely, is often distributed over the phenyl ring and the ethanol substituent. This distribution helps in predicting how the molecule will interact with electrophiles and nucleophiles.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. ajchem-a.commdpi.com These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ajchem-a.com

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative) (Note: These values are illustrative and based on calculations for analogous molecules like morpholinium nitrate (B79036).)

| Parameter | Formula | Typical Value (eV) |

| EHOMO | - | ~ -5.9 |

| ELUMO | - | ~ -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.4 |

| Ionization Potential (I) | -EHOMO | ~ 5.9 |

| Electron Affinity (A) | -ELUMO | ~ 0.5 |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.7 |

| Electronegativity (χ) | (I + A) / 2 | ~ 3.2 |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 1.89 |

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. The ESP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of negative, positive, and neutral potential. For 2-(4-Morpholinophenyl)ethanol, the ESP map would show a negative potential (typically colored red) around the oxygen atoms of the morpholine and hydroxyl groups, indicating these are regions susceptible to electrophilic attack and are prime sites for hydrogen bond acceptance. Conversely, a positive potential (blue) would be seen around the hydroxyl hydrogen, marking it as a hydrogen bond donor site. The phenyl ring would exhibit a more neutral potential, though influenced by the attached morpholine and ethanol groups. This mapping is invaluable for predicting intermolecular interactions and the molecule's binding orientation with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactionsmdpi.comlibretexts.orgchemrxiv.orgresearchgate.netchemrevlett.com

While quantum chemical calculations describe a molecule in a static state, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time, particularly its conformational changes and interactions with solvent molecules. arxiv.org

Simulation of 2-(4-Morpholinophenyl)ethanol in Various Solvent Environments

MD simulations can be performed to study the behavior of 2-(4-Morpholinophenyl)ethanol in different solvents, such as water, ethanol, and nonpolar solvents like benzene (B151609). nih.govorientjchem.org Given its amphiphilic nature—possessing both a hydrophobic phenyl ring and hydrophilic morpholine and ethanol groups—its conformation is expected to be highly dependent on the solvent. mdpi.com

In an aqueous environment, the molecule would likely adopt a conformation where the hydrophobic phenyl ring is shielded from the water molecules, possibly through self-aggregation or by folding the ethanol chain towards the ring. nih.gov In a less polar solvent like ethanol, the molecule would exhibit more extended conformations due to favorable interactions between the solvent and both the polar and nonpolar parts of the molecule. ucdavis.edu In a nonpolar solvent, the polar morpholine and ethanol groups would likely interact with each other intramolecularly to minimize unfavorable contact with the solvent. These simulations provide detailed information on the conformational landscape and the free energy associated with different solvent environments. nih.gov

Analysis of Solvation Shells and Hydrogen Bonding Dynamics

A key output of MD simulations is the analysis of the solvent structure around the solute molecule, known as the solvation shell. By calculating the radial distribution function (RDF) for solvent molecules around specific atoms of 2-(4-Morpholinophenyl)ethanol, the size and composition of the first and subsequent solvation shells can be determined. mdpi.com

In an ethanol-water mixture, a complex preferential solvation can be expected. stfc.ac.uk The hydrophilic hydroxyl and morpholine oxygen atoms would show a strong preference for forming hydrogen bonds with water molecules. The hydroxyl group's hydrogen atom would act as a hydrogen bond donor, primarily to water or ethanol oxygen atoms. libretexts.org The dynamics of these hydrogen bonds—their formation, breaking, and lifetimes—can be quantified from the simulation trajectory. ucdavis.edu For instance, the mean residence time of water or ethanol molecules in the first solvation shell of the morpholine or hydroxyl group provides insight into the strength and stability of these local interactions. nih.gov This analysis is crucial for understanding the molecule's solubility and how it influences the structure of the surrounding solvent network.

Ligand-Based and Structure-Based Computational Design Methodologies

Computational design methodologies are pivotal in the discovery and optimization of novel therapeutic agents. For derivatives of 2-(4-Morpholinophenyl)ethanol, both ligand-based and structure-based approaches have been instrumental in elucidating structure-activity relationships (SAR) and guiding the synthesis of more potent and selective compounds. frontiersin.orguni-halle.de

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind with high affinity and specificity. frontiersin.org Molecular docking and molecular dynamics (MD) simulations are the cornerstones of SBDD.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For morpholine-containing derivatives, docking studies have been widely used to understand their binding modes with various targets, including kinases and DNA gyrase. als-journal.comnih.govresearchgate.net

For instance, in the design of pyrimidine-morpholine hybrids as potential Src kinase inhibitors, molecules were docked into the active site of human tyrosine kinase (PDB ID: 2SRC). nih.gov The docking poses were ranked based on their binding affinities to identify promising candidates. nih.gov Similarly, in a study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA gyrase inhibitors, docking was performed using the DNA gyrase protein (PDB ID: 6F86). The results indicated that these derivatives bind to the same active pocket as the known inhibitor ciprofloxacin, with some compounds showing a better binding affinity, which was reflected in their potent inhibitory activity. als-journal.com

In the development of inhibitors for Polo-like kinase 4 (PLK4), a structure-based design strategy was initiated from a known lead compound. Docking of newly designed N-(4-morpholinophenyl)pyrimidin-2-amine derivatives showed that hydrophilic fragments could be better adapted to the solvent-accessible region of the protein, potentially explaining the observed improvement in inhibitory activity. nih.gov A study on 2-arylquinazolines targeting p38α MAPK also utilized structure-based design to develop ligands for a specific lipophilic pocket, with X-ray crystallography validating the computationally predicted binding modes. plos.orgnih.gov

| Target Protein | PDB ID | Ligand Type | Key Findings from Docking | Reference |

| DNA Gyrase | 6F86 | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Ligands bind to the same active pocket as ciprofloxacin, with some showing better docking scores (-6.78 to -7.42 kcal/mol). | als-journal.com |

| Src Kinase | 2SRC | Pyrimidine-morpholine hybrids | Hybrids showed promising interactions and binding affinities, identifying them as potential leads. | nih.gov |

| PLK4 | - | N-(4-morpholinophenyl)pyrimidin-2-amine derivatives | Hydrophilic modifications improved adaptation to the solvent domain, enhancing activity. | nih.gov |

| mTOR | 4JT6 | Morpholine-substituted tetrahydroquinolines | Derivatives showed strong binding interaction and stability within the mTOR active site. | mdpi.com |

| p38α MAPK | - | 2-arylquinazolines | Ligands successfully designed to target a specific C-terminal lipophilic pocket. | plos.orgnih.gov |

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-protein interaction. For morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors, MD simulations over 100 nanoseconds confirmed stable protein-ligand interactions and favorable dynamics, supporting the potential of these compounds. mdpi.com Likewise, the stability of promising pyrimidine-morpholine hybrids complexed with Src kinase was confirmed through MD simulations, validating the docking results. nih.govresearchgate.net

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods are employed. These methods use a set of known active ligands to derive a model that defines the essential structural features required for biological activity. nih.gov

Pharmacophore Modeling: This LBDD technique identifies the common spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. While not explicitly detailed for 2-(4-Morpholinophenyl)ethanol itself in the provided context, pharmacophore models have been developed for various dopamine (B1211576) receptor ligands, which often share structural similarities with morpholine derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) Model Development and Predictive Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com These models are valuable for predicting the activity of newly designed compounds, thus prioritizing synthetic efforts. biointerfaceresearch.comnih.gov

2D-QSAR: These models use 2D descriptors (e.g., molecular weight, logP, topological indices) to correlate with activity. A 2D-QSAR model was developed for a series of 349 compounds with activity against P. falciparum, which showed good predictive capacity (r²test = 0.845) and was experimentally validated. nih.gov

3D-QSAR: These models utilize 3D descriptors derived from the spatial arrangement of the molecules, such as those used in Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA).

A significant 3D-QSAR study was conducted on a series of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine D4 receptor ligands. acs.orgnih.govacs.org The study utilized the GRID/GOLPE methodology to understand the structure-activity relationship. acs.orgnih.govacs.org The analysis of the resulting coefficient plots identified key regions around the molecule that are important for biological affinity. These included the two benzene ring systems, a para-substituted chlorobenzyl group, and the nitrogen of the morpholine or oxazepane ring. nih.govacs.org The model also highlighted that the size of the heterocyclic ring (morpholine vs. 1,4-oxazepane) was a significant factor for affinity. nih.govacs.org

In another study on azomethine derivatives for Alzheimer's disease, QSAR models were developed to predict both anticholinesterase and antiamyloid activity. The model for predicting antiamyloid properties was particularly robust, using an Artificial Neural Network to achieve a high correlation coefficient (R² = 0.9926) and cross-validation coefficient (Q² = 0.9923). silae.it For oxidovanadium(IV) complexes with potential as colon anticancer agents, a QSAR model was developed that showed a high predictive power with a coefficient of determination (R²) of 0.97. mdpi.com

| Compound Series / Target | QSAR Method | Key Statistical Parameters | Findings and Predictions | Reference |

| Dopamine D4 Receptor Ligands | 3D-QSAR (GRID/GOLPE) | - | Identified key structural regions (benzene rings, p-chlorobenzyl group, morpholine nitrogen) crucial for affinity. | acs.orgnih.govacs.org |

| P. falciparum Inhibitors | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | r²test (CoMSIA) = 0.876, r²test (2D-QSAR) = 0.845 | Models showed good predictive capacity for antimalarial activity, validated experimentally. | nih.gov |

| Azomethine Derivatives (Antiamyloid) | QSAR (Artificial Neural Network) | R² = 0.9926, Q² = 0.9923 | Highly reliable model for predicting the amyloid-inhibitory properties. | silae.it |

| Oxidovanadium(IV) Complexes (Anticancer) | QSAR (MLR) | R² = 0.97 | Model possessed high predictive power for cytotoxic activity against colon cancer cells. | mdpi.com |

| Dopamine Transporter (DAT) Inhibitors | 2D-QSAR | q² = 0.85 | Robust models were used to screen databases for new DAT inhibitor scaffolds. | nih.gov |

These computational approaches, from structure-based design to QSAR modeling, provide a powerful framework for the rational design of novel derivatives based on the 2-(4-morpholinophenyl)ethanol scaffold, enabling the optimization of their biological activity for various therapeutic targets.

Applications of 2 4 Morpholinophenyl Ethanol As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Complex Organic Molecules

The morpholinophenyl moiety is a foundational component in the synthesis of a variety of complex heterocyclic systems. While 2-(4-Morpholinophenyl)ethanol itself is a prime starting material, related derivatives like 1-(4-morpholinophenyl)ethanone and 4-morpholinobenzaldehyde (B72404) are frequently employed as intermediates to build elaborate molecular frameworks. These syntheses often involve classical condensation and cyclization reactions.

For instance, (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones (chalcones) can be synthesized by reacting 1-(4-morpholinophenyl)ethanone with various substituted benzaldehydes in ethanol (B145695), using sodium hydroxide (B78521) as a catalyst. tandfonline.comtandfonline.com These chalcone (B49325) intermediates can then undergo further cyclization. When treated with guanidine (B92328) nitrate (B79036) in refluxing ethanol, they yield 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, a class of complex nitrogen-containing heterocycles. tandfonline.comtandfonline.com

Similarly, multicomponent reactions, which are highly efficient for building molecular complexity, utilize morpholinophenyl-containing precursors. The Biginelli reaction, a cornerstone of heterocyclic synthesis, can be adapted to produce novel structures. In one example, 4-morpholinobenzaldehyde is reacted with ethyl acetoacetate (B1235776) and 5-aminotetrazole (B145819) in refluxing ethanol with p-toluenesulfonic acid (pTSA) as a catalyst. mdpi.com This one-pot synthesis produces ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a fused heterocyclic system. mdpi.com Another synthetic route, the Claisen-Schmidt reaction, has been used to synthesize coumarin-based chalcone derivatives by reacting 3-acetylcoumarin (B160212) with 4-morpholinobenzaldehyde. researchgate.net

The versatility of this building block is further demonstrated in the synthesis of pyridine (B92270) and chromene derivatives starting from 2-cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide, which itself is prepared from a morpholinophenyl-ethanone precursor. derpharmachemica.com These reactions, often carried out in ethanol, can involve cyclocondensation with reagents like salicylaldehyde (B1680747) to form chromene systems or reactions with cinnamonitriles to produce nicotinonitriles. derpharmachemica.comresearchgate.net

| Starting Material | Reaction Type | Product Scaffold | Reference(s) |

| 1-(4-Morpholinophenyl)ethanone | Claisen-Schmidt Condensation, Cyclization | 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine | tandfonline.com, tandfonline.com |

| 4-Morpholinobenzaldehyde | Biginelli Reaction (Multicomponent) | Dihydrotetrazolo[1,5-a]pyrimidine | mdpi.com |

| 2-Cyano-N'-(1-(4-morpholinophenyl)ethylidene)acetohydrazide | Cyclocondensation | Iminochromene Carbohydrazide | derpharmachemica.com |

| 4-Morpholinobenzaldehyde | Claisen-Schmidt Reaction | Coumarin-based Chalcone | researchgate.net |

Precursor for Pharmacologically Relevant Scaffolds

The morpholinophenyl group is recognized as a key pharmacophore, and its inclusion in molecular design is often a deliberate strategy to impart or enhance biological activity. mdpi.com Derivatives of 2-(4-Morpholinophenyl)ethanol are therefore crucial precursors for a wide array of scaffolds with therapeutic potential, including antibacterial, anticancer, and anti-inflammatory agents. tandfonline.com

A prominent application is in the development of novel antibacterial agents. Researchers have synthesized 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, which act as promising inhibitors of DNA gyrase, an essential bacterial enzyme. als-journal.com The synthesis of these compounds relies on precursors derived from 4-morpholinoaniline (B114313). als-journal.com Furthermore, a series of 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, synthesized from a morpholinophenyl ethanone (B97240) precursor, have demonstrated significant in vitro antibacterial and antifungal activities. tandfonline.comtandfonline.com

In the field of oncology, morpholinophenyl-containing compounds have emerged as potent enzyme inhibitors.

PLK4 Inhibitors : Pyrimidin-2-amine derivatives designed as inhibitors of Polo-like kinase 4 (PLK4), a target in breast cancer, were synthesized using 4-morpholinoaniline as a key nucleophilic reagent. nih.gov

DHODH Inhibitors : The compound 2-(4-morpholinophenyl)quinoline-4-carboxylic acid was identified as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a validated target for cancer and inflammatory diseases. nih.gov

Kinase Inhibitors : The intermediate N-(5-amino-4-methoxy-2-morpholinophenyl)acrylamide is specifically designed for the synthesis of selective protein kinase inhibitors. google.com

The inherent biological relevance of the morpholine (B109124) ring is frequently cited as the rationale for its inclusion in drug discovery programs, where it can influence properties such as solubility and receptor binding. mdpi.comderpharmachemica.com

| Precursor | Resulting Scaffold | Pharmacological Target/Activity | Reference(s) |

| 4-Morpholinoaniline derivative | 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amine | DNA Gyrase Inhibition (Antibacterial) | als-journal.com |

| 1-(4-Morpholinophenyl)ethanone | 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine | Antibacterial, Antifungal | tandfonline.com, tandfonline.com |

| 4-Morpholinoaniline | N-(4-Morpholinophenyl)pyrimidin-2-amine | PLK4 Inhibition (Anticancer) | nih.gov |

| Not Specified | 2-(4-Morpholinophenyl)quinoline-4-carboxylic acid | DHODH Inhibition (Anticancer) | nih.gov |

| N/A | Dihydrotetrazolo[1,5-a]pyrimidine | General Biological Activity (Antibacterial, Anticancer) | mdpi.com |

Development of Organic Catalysts and Ligands

The functional groups within 2-(4-Morpholinophenyl)ethanol—the hydroxyl (-OH) group and the nitrogen atom of the morpholine ring—provide potential coordination sites, suggesting its utility in the development of ligands for metal-catalyzed reactions. While direct applications of 2-(4-Morpholinophenyl)ethanol itself as a catalyst or ligand are not extensively documented in current literature, the reactivity of analogous structures provides a strong basis for its potential in this area.

For example, the closely related compound 2-Morpholin-4-yl-2-phenylethanol has been investigated for its utility as a ligand in biochemical assays, where it can interact with molecular targets like enzymes and receptors. smolecule.com This highlights the capacity of the morpholino-ethanol scaffold to engage in specific binding interactions.

Furthermore, alcohol complexes play a significant role in transition metal-catalyzed hydrogenation reactions. nih.gov Cyclopentadienone iron alcohol complexes, for instance, are thermally unstable and can dissociate the alcohol ligand to create a vacant coordination site, which is a key step in initiating a catalytic cycle. nih.gov The alcohol ligand in such complexes can be readily displaced by other ligands, such as phosphines or pyridines. nih.gov This principle suggests that 2-(4-Morpholinophenyl)ethanol could potentially serve as a pro-ligand or a component of a catalyst precursor, where the dissociation of the alcohol would activate the metal center for catalysis.

Role in Materials Science and Polymer Chemistry

In materials science, derivatives of the morpholinophenyl structure play a critical role, particularly as photoinitiators in polymer chemistry. The compound 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, known commercially as Irgacure 369, is a well-established Type I photoinitiator. researchgate.net Upon exposure to ultraviolet (UV) light, this molecule undergoes cleavage to form free radicals, which then initiate the polymerization of monomers like acrylates and methacrylates. researchgate.net

This property is harnessed in advanced manufacturing techniques for creating sophisticated biomaterials. Specifically, Irgacure 369 is a key component in photoresists used for two-photon polymerization (2PP), a high-resolution 3D printing technology. ntno.orgmdpi.com This technique allows for the fabrication of intricate micro-scaffolds with precisely controlled architectures. ntno.org

A notable application is the creation of three-dimensional cell culture scaffolds, such as the "Nichoid," which are designed to mimic the in vivo microenvironment for stem cells. ntno.orgmdpi.com These scaffolds, made from a hybrid organic-inorganic photoresist containing the morpholinophenyl-based photoinitiator, support the growth, proliferation, and differentiation of neural precursor cells, making them highly valuable for research in tissue engineering and regenerative medicine. ntno.org

| Derivative | Role | Application Area | Technology | Reference(s) |

| 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone | Photoinitiator | Polymer Chemistry | Free Radical Polymerization of Acrylates | , researchgate.net |

| 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone | Photoinitiator | Biomaterials / Tissue Engineering | Fabrication of 3D Micro-scaffolds (e.g., "Nichoid") | , ntno.org, mdpi.com |

Q & A

Basic: What are the standard synthetic routes for 2-(4-Morpholinophenyl)ethanol derivatives?

Answer:

Derivatives such as 4-(4-morpholinophenyl)pyrimidines are synthesized via Claisen-Schmidt condensation followed by cyclization. For example:

- Step 1: Condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under NaOH catalysis (200°C, 1–6 h) yields (E)-chalcone intermediates .

- Step 2: Cyclization with guanidine nitrate in refluxing ethanol (4–5 h) using LiOH as a base produces pyrimidin-2-amine derivatives. Purification involves column chromatography (silica gel, ethyl acetate/petroleum ether) .

Key Validation: IR (C=O stretch at ~1649 cm⁻¹) and NMR (morpholine protons at δ 3.33–3.90 ppm) confirm intermediate structures .

Advanced: How can reaction conditions be optimized for synthesizing 4-(4-morpholinophenyl)pyrimidine derivatives?

Answer:

Critical parameters include:

- Catalyst Choice: LiOH () vs. piperidine ( ) affects cyclization efficiency. LiOH in aqueous ethanol enhances base strength, while piperidine may reduce side reactions.

- Reaction Time: Extending reflux time from 4 h () to 6 h ( ) improves yield (65%→75%) but risks decomposition.

- Temperature: Reflux (~78°C for ethanol) balances reactivity and stability. Higher temperatures (e.g., 200°C in Step 1) accelerate condensation but require controlled NaOH addition to avoid charring .

Data-Driven Example: Compound 27 (4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) achieved 75% yield with LiOH and 5 h reflux .

Basic: What spectroscopic techniques are used to characterize 2-(4-Morpholinophenyl)ethanol derivatives?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., NH₂ stretches at ~3398 cm⁻¹, C=N/C=O at ~1655 cm⁻¹) .

- ¹H/¹³C NMR:

- Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 380.52 for Keycure 8179 derivatives) .

Advanced: How to resolve spectral data contradictions (e.g., overlapping NMR signals)?

Answer:

- DEPT/2D NMR (COSY, HSQC): Differentiates merged aromatic signals (e.g., H-5 in pyrimidines merging with Harom at δ 7.16–7.74 ppm) .

- Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation in morpholine rings).

- Isotopic Labeling: Replacing NH₂ with ND₂ simplifies splitting patterns in crowded regions .

Basic: How to evaluate the biological activity of 2-(4-Morpholinophenyl)ethanol derivatives?

Answer:

- Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution .

- Anticancer Screening: MTT assays (e.g., IC₅₀ determination against HeLa cells) for pyrimidine derivatives .

- Structure-Activity Relationship (SAR): Varying aryl substituents (e.g., 4-fluorophenyl in 7b ) enhances activity due to electron-withdrawing effects .

Advanced: What computational methods support SAR studies for morpholinophenyl derivatives?

Answer:

- Molecular Docking: Predict binding to targets like Mycobacterium tuberculosis IMPDH (PDB: 1ZFJ) using AutoDock Vina .

- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .

- MD Simulations: Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

Basic: How to troubleshoot low yields in chalcone intermediate synthesis?

Answer:

- Side Reactions: Aldol byproducts form if NaOH concentration exceeds 2 N. Titrate base addition to maintain pH 9–10 .

- Solvent Purity: Anhydrous ethanol minimizes hydrolysis of enone intermediates.

- Recrystallization: Use ethanol/water (3:1) for chalcones; yields improve from 60% to 85% after two cycles .

Advanced: What strategies improve regioselectivity in pyrimidine cyclization?

Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (1 h vs. 5 h) and enhances regioselectivity (95% for 4-aryl vs. 6-aryl isomers) .

- Protecting Groups: Boc-protected amines (e.g., 14a ) prevent unwanted N-alkylation during cyclization .

- Catalyst Screening: KOtBu outperforms LiOH in sterically hindered systems (e.g., 2,4-dichlorophenyl derivatives) .

Basic: What safety protocols are critical when handling morpholinophenyl compounds?

Answer:

- PPE: Nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal: Segregate halogenated byproducts (e.g., 27 with Cl substituents) for incineration .

- Toxicity Screening: Ames tests for mutagenicity (e.g., Keycure 8179 ) ensure lab safety .

Advanced: How to design novel derivatives for photoinitiator applications?

Answer:

- Backbone Modification: Introduce α-cleavage groups (e.g., benzyl in Irgacure 379 ) for UV-triggered radical generation .

- Substituent Effects: Electron-donating groups (e.g., 4-methylphenyl) redshift absorption to 365 nm (UVA range) .

- Stability Testing: Accelerated aging under UV light (500 h) confirms minimal photodegradation (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.